N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
Description
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Properties
CAS No. |
1251543-58-4 |
|---|---|
Molecular Formula |
C26H22FN3O5 |
Molecular Weight |
475.476 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C26H22FN3O5/c27-20-7-3-1-5-18(20)15-30-21-8-4-2-6-19(21)25(32)29(26(30)33)12-11-24(31)28-14-17-9-10-22-23(13-17)35-16-34-22/h1-10,13H,11-12,14-16H2,(H,28,31) |
InChI Key |
VZOWNPACKAVEBK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically includes the formation of the quinazoline core followed by the introduction of the benzo[d][1,3]dioxole moiety. The detailed synthetic pathways can vary but generally involve:
- Formation of the Quinazoline Ring : Utilizing 2-fluorobenzylamine and appropriate diketones.
- Introduction of Benzo[d][1,3]dioxole : This is achieved through a methylene bridge formation that connects to the quinazoline structure.
The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colorectal Cancer (HT-29)
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases (G1/S or G2/M), which was confirmed through flow cytometry assays.
Enzyme Inhibition
The compound has also shown promise as an inhibitor of specific enzymes that are critical in cancer metabolism:
- Cyclin-dependent kinases (CDKs) : Inhibition of CDK activity leads to cell cycle dysregulation and subsequent cancer cell death.
- Topoisomerase II : Interference with this enzyme disrupts DNA replication and repair processes in cancer cells.
Case Studies
A notable study published in Molecular Pharmacology highlights the compound's efficacy in inhibiting tumor growth in xenograft models. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 15 | Apoptosis induction |
| Study 2 | A549 | 12 | CDK inhibition |
| Study 3 | HT-29 | 18 | Topoisomerase II inhibition |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and purification methods. Key steps include:
- Coupling Reactions : Use of DMF or dichloromethane as solvents with triethylamine as a base to facilitate amide bond formation .
- Functional Group Activation : Employing acid chlorides or carbodiimide-based coupling agents for activating carboxyl groups .
- Purification : Column chromatography (silica gel) or HPLC to isolate the final product, with yields typically ranging from 20–35% depending on intermediates .
Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or NMR .
Q. How can researchers ensure structural fidelity and purity during characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent integration, with coupling constants resolving stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC : Retention time and gradient elution profiles (e.g., 10–90% acetonitrile/water) assess purity (>95% required for pharmacological assays) .
Q. What strategies mitigate stability issues during storage or biological assays?
- Solvent Selection : Use DMSO for stock solutions to prevent hydrolysis; avoid aqueous buffers with extreme pH .
- Temperature Control : Store at –20°C under inert gas (argon) to limit oxidation of the quinazoline-dione moiety .
- Lyophilization : Freeze-drying improves long-term stability for in vivo studies .
Advanced Research Questions
Q. How can computational docking models predict interactions with biological targets?
- Glide Docking : Utilize Schrödinger’s Glide with OPLS-AA force fields to simulate ligand-receptor binding. The protocol includes:
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with 2-fluorobenzyl group) using 3D structure-based models .
Q. How can structure-activity relationships (SAR) guide substituent modification?
- Systematic Substitution : Replace the 2-fluorobenzyl group with electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to modulate target affinity .
- Bioisosteric Replacement : Swap the benzo[d][1,3]dioxole moiety with furan or thiophene to assess metabolic stability .
- Activity Cliffs : Use IC50 data from kinase inhibition assays to identify non-linear SAR trends .
Q. What experimental approaches identify novel biological targets?
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
- Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry to detect target engagement .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify synthetic lethal interactions in cancer cell lines .
Q. What mechanisms underlie its pharmacological effects in disease models?
- Enzyme Inhibition : The quinazoline-dione core competitively inhibits kinases (e.g., EGFR) or soluble epoxide hydrolase (sEH), validated via enzymatic assays with IC50 values <1 µM .
- Receptor Modulation : Fluorobenzyl and dioxole groups enhance binding to G-protein-coupled receptors (GPCRs), confirmed via radioligand displacement studies .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) demonstrates caspase-3 activation in tumor cells .
Q. How can AI-driven platforms optimize reaction design and discovery?
- COMSOL Multiphysics Integration : Simulate reaction kinetics and thermodynamics to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
- Reaction Path Algorithms : Quantum chemical calculations (e.g., DFT) guide transition state analysis, reducing trial-and-error in multi-step syntheses .
- Autonomous Laboratories : Robotic systems coupled with machine learning iteratively refine reaction parameters (e.g., yield, enantioselectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
